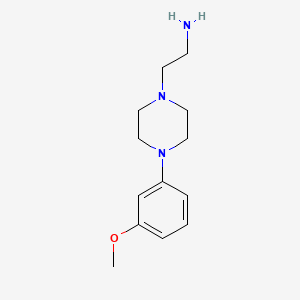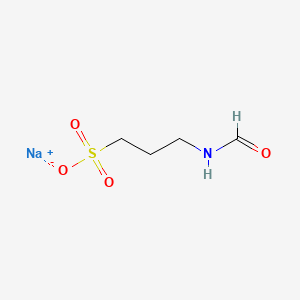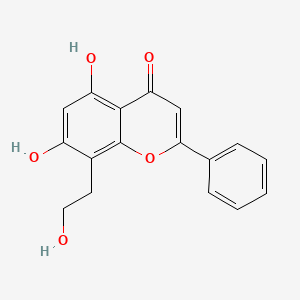
5,7-dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and benzopyran precursors. One common method involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction conditions usually require a controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various alkylated or acylated products.
科学研究应用
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s antioxidant properties make it a valuable tool for studying oxidative stress and related biological processes.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
作用机制
The mechanism by which 5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
7-Hydroxycoumarin: A structurally related compound with similar biological activities.
Quercetin: Another flavonoid known for its antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid with potential anticancer activities.
Uniqueness
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one stands out due to its unique combination of hydroxyl and hydroxyethyl groups, which may enhance its biological activities and make it a valuable compound for various scientific applications.
属性
分子式 |
C17H14O5 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
5,7-dihydroxy-8-(2-hydroxyethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c18-7-6-11-12(19)8-13(20)16-14(21)9-15(22-17(11)16)10-4-2-1-3-5-10/h1-5,8-9,18-20H,6-7H2 |
InChI 键 |
QDFPFEIZFJKECE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CCO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


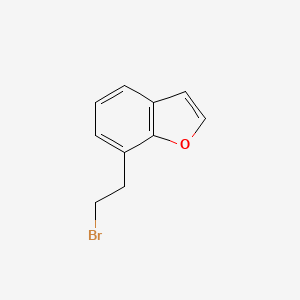
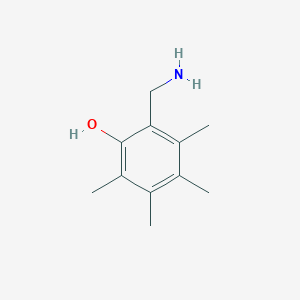
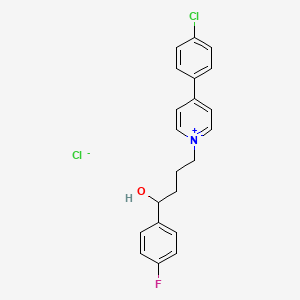
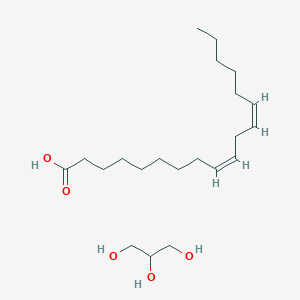
![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
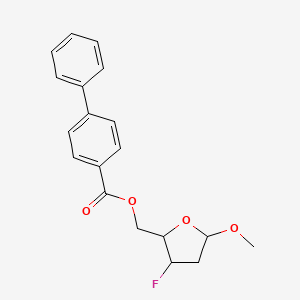
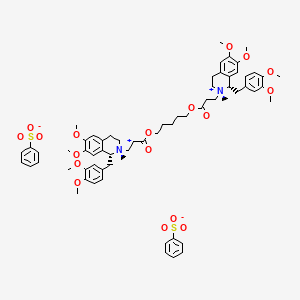
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
